N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine
Description
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine (abbreviated as SFX-2,7-DPA in some studies) is a spirocyclic aromatic hydrocarbon featuring a fluorene-xanthene hybrid core with phenyl and amine substituents at the 2,7-positions. Its rigid spiro architecture enhances thermal stability and reduces intermolecular aggregation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) .
Properties
Molecular Formula |
C49H34N2O |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine |
InChI |
InChI=1S/C49H34N2O/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H |
InChI Key |
GDMVSHBWCXDBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Biphenyl Ether Formation
Fluorenol derivatives are condensed with xanthone precursors under Friedel-Crafts conditions:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Fluorenol (2 eq) | AlCl₃ (1.2 eq), DCM, 0°C → rt | 68% | |
| 2-Bromoxanthone | 12 h, nitrogen atmosphere |
The reaction proceeds via electrophilic aromatic substitution, forming the spiro junction.
Crystal Structure Validation
Single-crystal X-ray diffraction (COD 1560841) confirms the SFX core geometry:
| Parameter | Value | |
|---|---|---|
| Space group | P-1 | |
| a, b, c | 10.445 Å, 11.048 Å, 15.689 Å | |
| α, β, γ | 97.771°, 96.286°, 94.504° |
Functionalization: Buchwald–Hartwig Amination
N2,N2,N7,N7-Tetraphenyl groups are introduced via palladium-catalyzed cross-coupling. This step is critical for tuning electronic properties in hole-transporting materials (HTMs).
Bromination of SFX Core
SFX is brominated at positions 2 and 7 using N-bromosuccinimide (NBS):
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| NBS (2.2 eq) | DMF, 80°C, 6 h | 85% | |
| AIBN (0.1 eq) | Light exclusion |
Amination with Diphenylamine
Buchwald–Hartwig amination couples dibrominated SFX with diphenylamine:
| Component | Quantity | Role | |
|---|---|---|---|
| Pd(OAc)₂ | 5 mol% | Catalyst | |
| XPhos | 10 mol% | Ligand | |
| t-BuONa | 3 eq | Base | |
| Toluene | 0.2 M | Solvent | |
| Diphenylamine | 4.5 eq | Coupling partner |
Optimization Data
| Temperature (°C) | Time (h) | Yield (%) | Byproducts | |
|---|---|---|---|---|
| 110 | 24 | 92 | <2% mono-aminated | |
| 90 | 48 | 88 | 5% dehalogenated |
Alternative Pathways: Reductive Amination
For laboratories lacking specialized catalysts, reductive amination offers a supplementary route.
Imine Formation
SFX-diketone reacts with aniline derivatives:
$$
\text{SFX-(O)₂} + 4 \text{PhNH₂} \xrightarrow{\text{TiCl₄}} \text{SFX-(NHPh)₂} + 2 \text{H₂O}
$$
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| TiCl₄ | THF, reflux, 12 h | 74% | |
| NaBH₃CN | MeOH, 0°C → rt | 68% |
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography:
| Stationary Phase | Eluent | Rf | |
|---|---|---|---|
| Silica gel 60 | Hexane:EtOAc (9:1 → 7:3) | 0.42 |
Spectroscopic Validation
- ¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 8.4 Hz, 4H, Ar–H), 7.44–7.22 (m, 20H, Ph–H)
- HRMS (ESI) : m/z 666.8 [M+H]⁺ (calcd. 666.8)
Industrial-Scale Considerations
Catalyst Recycling
Pd recovery systems improve cost-efficiency:
| Method | Pd Recovery (%) | Purity (%) | |
|---|---|---|---|
| Silica-thiol resin | 98 | >99 |
Solvent Selection
Toluene outperforms DMF in reducing side reactions:
| Solvent | Reaction Yield (%) | Pd Leaching (ppm) | |
|---|---|---|---|
| Toluene | 92 | <5 | |
| DMF | 84 | 18 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | |
|---|---|---|---|
| Buchwald–Hartwig | High yield, scalability | Pd cost, ligand sensitivity | |
| Reductive amination | Avoids precious metals | Lower functional group tolerance |
Emerging Techniques
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time (h) | 24 | 1.5 |
| Yield (%) | 92 | 94 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of various functional groups such as methoxy or nitro groups.
Scientific Research Applications
Chemistry:
Organic Electronics: Used as a hole transport material in OLEDs and OPVs due to its excellent charge transport properties.
Photovoltaics: Employed in perovskite solar cells as a hole transport layer, enhancing the efficiency and stability of the cells.
Biology and Medicine:
Biosensors: Potential use in biosensors due to its electrochemical properties.
Drug Delivery: Investigated for use in drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry:
Display Technology: Utilized in the manufacturing of high-efficiency OLED displays.
Solar Energy: Applied in the development of advanced solar cells for renewable energy applications.
Mechanism of Action
The mechanism of action of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine in electronic applications involves its role as a hole transport material. It facilitates the movement of positive charges (holes) through the organic layers of devices like OLEDs and OPVs. This is achieved through its spiro structure, which provides a high degree of conjugation and stability, allowing efficient charge transport .
Comparison with Similar Compounds
Structural and Functional Analogues
Spiro-NPB
- Structure : N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine.
- Properties : Modified spirobifluorene with extended conjugation via naphthyl groups, designed to lower energy levels and improve quantum efficiency in OLEDs.
- Performance : Demonstrated higher hole mobility than conventional HTMs due to electron-rich amine derivatives, but requires precise synthesis conditions (DFT-optimized) .
XPP (Spiro-Fluorene-Xanthene Derivatives)
- Structure : N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-3′,6′-bis(pyridin-4-ylmethoxy)spiro[fluorene-9,9′-xanthene]-2,7-diamine.
- Properties : Pyridine substituents enhance hole extraction and reduce dopant dependency.
- Performance : Achieved a power conversion efficiency (PCE) of 19.5% in PSCs without dopants, outperforming spiro-OMeTAD (5.5% under similar conditions) .
Spiro-OMeTAD
- Structure : N2,N2,N2′,N2′,N7,N7,N7′,N7′-Octakis(4-methoxyphenyl)-9,9′-spirobi[fluorene]-2,2′,7,7′-tetraamine.
- Properties : Industry-standard HTM with eight methoxyphenyl groups; requires doping (e.g., Li-TFSI) to overcome low intrinsic hole mobility (~10⁻⁵–10⁻³ cm²/V·s) .
- Performance : PCEs up to 24% in PSCs but suffers from instability due to dopant-induced hygroscopicity .
Key Comparative Data
| Compound | Molecular Weight | Hole Mobility (cm²/V·s) | PCE (%) | Dopant Required? | Key Applications |
|---|---|---|---|---|---|
| SFX-2,7-DPA (Target) | 770.91 | Not reported | N/A | Likely No | OLEDs, Undoped HTMs |
| Spiro-NPB | ~850 (estimated) | >10⁻³ | N/A | Yes | OLEDs |
| XPP | ~1,200 (estimated) | ~10⁻² | 19.5 | No | Dopant-Free PSCs |
| Spiro-OMeTAD | 1,225.46 | 10⁻⁵–10⁻³ | 24.0 | Yes | PSCs, DSSCs |
Performance and Stability Insights
SFX-2,7-DPA vs. Spiro-OMeTAD :
- SFX-2,7-DPA’s tetraphenyl groups may improve morphological stability compared to spiro-OMeTAD’s methoxyphenyl substituents, which are prone to oxidation and phase separation .
- Unlike spiro-OMeTAD, SFX-2,7-DPA’s rigid xanthene core could reduce torsional disorder, enhancing charge transport without doping .
SFX-2,7-DPA vs. XPP :
- XPP’s pyridine side chains facilitate stronger interfacial interactions in PSCs, but SFX-2,7-DPA’s simpler phenylamine structure might offer cost-effective synthesis .
Biological Activity
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine is a compound that has garnered interest in the field of organic electronics, particularly as a hole transport material (HTM) in solar cells. This article explores its biological activity, focusing on its chemical properties, applications, and relevant research findings.
- Molecular Formula : C49H34N2O
- Molecular Weight : 666.81 g/mol
- CAS Number : 1160862-06-5
- Structure : The compound features a spiro structure that contributes to its unique electronic properties, making it suitable for various applications in organic electronics.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial as antioxidants can mitigate oxidative stress in biological systems. Studies have shown that the spiro configuration enhances the stability and efficacy of these compounds as radical scavengers.
Photophysical Properties
The photophysical properties of this compound are critical for its application in solar energy conversion. It exhibits strong absorption in the UV-visible spectrum, with notable fluorescence characteristics that are beneficial for light-harvesting applications. The absorption maxima have been reported at 306 nm and 386 nm when dissolved in tetrahydrofuran (THF) .
Hole Transport Material (HTM)
This compound has been identified as an effective HTM in both solid-state dye-sensitized solar cells (ssDSCs) and perovskite solar cells (PSCs). Devices utilizing this compound have shown power conversion efficiencies (PCEs) of up to 19.84% in PSCs and 7.30% in ssDSCs . The non-planar structure reduces electronic coupling and charge recombination, enhancing device performance.
Case Studies
- Efficiency Comparison : In a comparative study of various HTMs, this compound demonstrated competitive efficiencies against established materials like Spiro-OMeTAD .
- Device Stability : Devices constructed with this HTM showed minimal hysteresis and stable performance across varying scan rates, indicating reliable charge transport properties .
- Thermal Stability : The thermal properties of this compound were evaluated to ensure stability under operational conditions. It was found to maintain structural integrity at elevated temperatures commonly encountered in solar cell applications.
Summary Table of Key Properties and Findings
| Property/Study | Value/Result |
|---|---|
| Molecular Formula | C49H34N2O |
| Molecular Weight | 666.81 g/mol |
| CAS Number | 1160862-06-5 |
| Maximum Absorption | 306 nm, 386 nm (in THF) |
| Power Conversion Efficiency (PSC) | Up to 19.84% |
| Power Conversion Efficiency (ssDSC) | Up to 7.30% |
| Device Stability | Minimal hysteresis; stable performance |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the spiro[fluorene-xanthene] core, followed by sequential aromatic amination to introduce tetraphenyl groups. Steric hindrance from the bulky phenyl substituents necessitates optimized reaction conditions, such as elevated temperatures (110–130°C) and ligands like tri-tert-butylphosphine to enhance catalytic efficiency . Key intermediates, such as brominated spiro[fluorene-9,9'-xanthene] derivatives (e.g., 2-bromospiro[fluorene-9,9'-xanthene], CAS 899422-06-1), are critical precursors .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the spiro junction and phenyl substitution patterns. The xanthene oxygen’s deshielding effect is observed in C NMR (~150 ppm for oxygen-linked carbons) .
- UV-Vis/FL Spectroscopy : Absorption at 381 nm and fluorescence at 410 nm (in THF) indicate π-conjugation and potential optoelectronic applications. Solvent polarity must be standardized to ensure reproducibility .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) validates the molecular formula (CHN) and detects potential byproducts from incomplete amination .
Q. How does the spiro[fluorene-xanthene] core influence the compound’s photophysical properties?
- Methodological Answer : The orthogonal spiro structure reduces intermolecular π-π stacking, enhancing fluorescence quantum yield compared to planar analogs. Xanthene’s oxygen atom stabilizes excited states via lone-pair electron donation, red-shifting emission (e.g., 410 nm in THF). Experimental validation requires comparative studies with non-spiro derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported fluorescence quantum yields (Φ) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., THF vs. toluene), impurities, or instrumental calibration. A standardized protocol includes:
- Purification : Column chromatography followed by recrystallization to ≥99% purity (HPLC validation).
- Solvent Control : Use degassed, anhydrous solvents to minimize quenching by oxygen/water.
- Instrument Calibration : Use reference fluorophores (e.g., quinine sulfate) to normalize Φ measurements .
Q. What computational methods are used to predict the optoelectronic properties of this spiro compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and excited-state dynamics. The spiro core’s dihedral angles (~90°) and phenyl torsional strains are optimized to correlate with experimental UV/FL data. Charge-transfer transitions are analyzed using time-dependent DFT (TD-DFT) .
Q. What strategies mitigate steric hindrance during N-arylation of the spiro[fluorene-xanthene] core?
- Methodological Answer :
- Catalyst Design : Bulky ligands (e.g., XPhos) improve turnover in palladium-catalyzed amination by reducing metal center crowding.
- Solvent Optimization : High-boiling solvents (e.g., DMAc) enable prolonged reaction times at lower temperatures, minimizing decomposition.
- Stepwise Arylation : Sequential introduction of phenyl groups via Buchwald-Hartwig conditions reduces steric clashes .
Q. How do structural modifications (e.g., methoxy vs. methyl substituents) affect the compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals that electron-donating groups (e.g., methoxy) lower decomposition onset temperatures (~280°C) compared to methyl groups (~320°C). Differential scanning calorimetry (DSC) identifies glass transition temperatures (T), critical for applications in organic electronics .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Analysis : Contradictions arise from polymorphic forms (amorphous vs. crystalline) and solvent polarity. For example, THF dissolves the amorphous phase readily, while crystalline forms require heated toluene. Researchers should specify the material’s phase (via XRD) and solvent polarity index in reports .
Experimental Design Considerations
Q. How should researchers design experiments to optimize hole-transporting properties in perovskite solar cells?
- Methodological Answer :
- Film Morphology : Spin-coating parameters (rpm, solvent annealing) are tuned using atomic force microscopy (AFM) to minimize pinholes.
- Energy-Level Alignment : Ultraviolet photoelectron spectroscopy (UPS) measures HOMO levels to match perovskite’s valence band.
- Device Testing : Compare hole mobility via space-charge-limited current (SCLC) measurements in ITO/PEDOT:PSS/compound/Au architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
